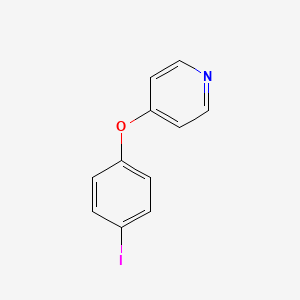
Piperazine, 1-(1-cyclopenten-1-yl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) is an organic compound with the molecular formula C₉H₁₆N₂ It is a derivative of piperazine, where one of the nitrogen atoms is bonded to a cyclopentenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) typically involves the reaction of piperazine with cyclopentene under specific conditions. One common method is the nucleophilic substitution reaction where piperazine acts as a nucleophile and cyclopentene as an electrophile. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors and catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopentenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Cyclopentenone derivatives.
Reduction: Cyclopentyl derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) involves its interaction with specific molecular targets. The cyclopentenyl group allows the compound to fit into hydrophobic pockets of enzymes or receptors, thereby modulating their activity. The piperazine ring can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine, 1-(1-cyclopenten-1-yl)-: Similar structure but with a piperidine ring instead of piperazine.
1-Pyrrolidino-1-cyclopentene: Contains a pyrrolidine ring instead of piperazine.
1-Morpholinocyclopentene: Features a morpholine ring in place of piperazine.
Uniqueness
Piperazine, 1-(1-cyclopenten-1-yl)-(9CI) is unique due to the presence of both a piperazine ring and a cyclopentenyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
507471-52-5 |
|---|---|
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
1-(cyclopenten-1-yl)piperazine |
InChI |
InChI=1S/C9H16N2/c1-2-4-9(3-1)11-7-5-10-6-8-11/h3,10H,1-2,4-8H2 |
Clave InChI |
UXQZXIRMBULEQY-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C1)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



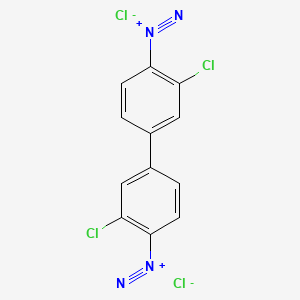
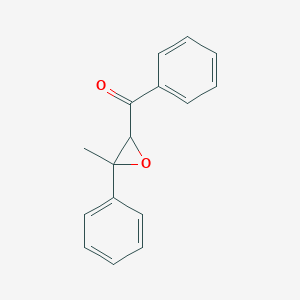


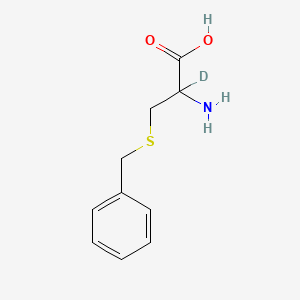
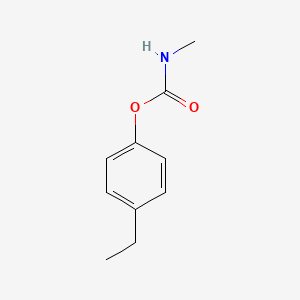
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B13759680.png)
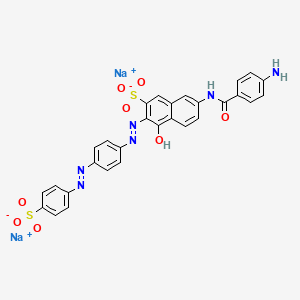

![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
